molecular formula C9H10FNOS B7473201 2-(2-fluorophenyl)sulfanyl-N-methylacetamide

2-(2-fluorophenyl)sulfanyl-N-methylacetamide

Cat. No. B7473201
M. Wt: 199.25 g/mol
InChI Key: GFZQWJKWZRUSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)sulfanyl-N-methylacetamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)sulfanyl-N-methylacetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in the development of neurological disorders and cancer. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 2-(2-fluorophenyl)sulfanyl-N-methylacetamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)sulfanyl-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta aggregation. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-fluorophenyl)sulfanyl-N-methylacetamide in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. However, one limitation is that it can be difficult to obtain pure 2-(2-fluorophenyl)sulfanyl-N-methylacetamide, as the synthesis process can result in impurities that can affect the results of experiments.

Future Directions

There are many potential future directions for research on 2-(2-fluorophenyl)sulfanyl-N-methylacetamide, including further studies on its neuroprotective effects and its potential use in the treatment of Alzheimer's disease. It may also be useful to study the effects of 2-(2-fluorophenyl)sulfanyl-N-methylacetamide on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies on the mechanism of action of 2-(2-fluorophenyl)sulfanyl-N-methylacetamide could provide insight into its potential therapeutic applications.

Synthesis Methods

2-(2-fluorophenyl)sulfanyl-N-methylacetamide can be synthesized through a multi-step process, which involves the reaction of 2-fluorobenzenethiol with N-methylacetamide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2-(2-fluorophenyl)sulfanyl-N-methylacetamide.

Scientific Research Applications

2-(2-fluorophenyl)sulfanyl-N-methylacetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta, which is a key factor in the development of Alzheimer's disease. 2-(2-fluorophenyl)sulfanyl-N-methylacetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNOS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQWJKWZRUSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)sulfanyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.